

Endocrine Disrupting Effects of Tricresyl Phosphate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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Introduction

Tricresyl phosphate (TCP), a widely used organophosphate flame retardant and plasticizer, is a complex mixture of ten possible structural isomers based on the ortho-, meta-, and parapositions of the methyl group on the phenyl rings.[1][2] Commercial TCP mixtures are predominantly composed of meta- and para-isomers, with efforts made to minimize the neurotoxic tri-o-cresyl phosphate (ToCP) isomer.[2][3] Beyond the well-documented neurotoxicity of the ortho-isomers, there is growing evidence that TCP isomers can act as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems. This technical guide provides an in-depth overview of the endocrine-disrupting effects of various TCP isomers, focusing on their interactions with estrogen, androgen, and thyroid signaling pathways. It includes a compilation of quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Estrogenic and Anti-Estrogenic Effects

Tricresyl phosphate isomers exhibit complex interactions with estrogen signaling pathways, acting as both antagonists to the classical estrogen receptor alpha (ER α) and agonists to the G protein-coupled estrogen receptor (GPER).[4][5]

Interaction with Estrogen Receptor Alpha (ERa)



Studies have demonstrated that tri-o-cresyl phosphate (ToCP), tri-m-cresyl phosphate (TmCP), and tri-p-cresyl phosphate (TpCP) can act as ERα antagonists.[4] This antagonistic activity suggests that these compounds can interfere with the normal physiological functions mediated by ERα. In vitro studies have shown that ToCP can act as a potent ligand for ERα, potentially promoting tumor growth and metastasis in breast cancer cell lines by altering the expression of ESR1-regulated genes.[6][7] Another study investigating a commercial TCP mixture also identified it as an ER antagonist.[8]

G Protein-Coupled Estrogen Receptor (GPER) Agonism

In contrast to their effects on ER α , all three TCP isomers (ToCP, TmCP, and TpCP) have been shown to have agonistic activity on GPER.[4] This activation of GPER can trigger downstream signaling cascades, including the promotion of cell migration in breast cancer cell lines.[4] Notably, the isomers exhibit different modes of action in GPER-mediated pathways. Both ToCP and TpCP activate GPER-mediated cyclic AMP (cAMP) production and calcium mobilization.[4] Conversely, TmCP only triggers GPER-mediated calcium mobilization, indicating a distinct interaction with the receptor.[4] Molecular docking studies suggest that the ortho-position of the alkyl substitution in ToCP may contribute to its higher activity in activating GPER-mediated pathways.[4]

Quantitative Data on Estrogenic Effects



Isomer/Mixt ure	Assay	Endpoint	Concentrati on/Dose	Result	Reference
ToCP, TmCP, TpCP	Two-Hybrid Yeast Assay	ERα Activity	Not specified	Antagonistic activity observed for all three isomers.	[4]
ToCP, TmCP, TpCP	Boyden Chamber Assay (MCF7 & SKBR3 cells)	GPER- mediated cell migration	Micromolar levels	Agonistic activity, promoting cell migration.	[4]
ТоСР, ТрСР	cAMP Production Assay	GPER- mediated cAMP production	Not specified	Activated cAMP production.	[4]
TmCP	cAMP Production Assay	GPER- mediated cAMP production	Not specified	Did not activate cAMP production.	[4]
ToCP, TmCP, TpCP	Calcium Mobilization Assay	GPER- mediated calcium mobilization	Not specified	Triggered calcium mobilization.	[4]
TCP Mixture	MVLN Cell Assay	Estrogen Receptor Activity	Not specified	Acted as an antagonist.	[8]

Effects on Steroidogenesis

TCP isomers have been shown to disrupt steroidogenesis, the process of hormone synthesis.

In Vitro Studies with H295R Cells



The human H295R adrenocortical carcinoma cell line is a widely used in vitro model for assessing effects on steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids and sex steroids.[9] Studies have shown that a commercial TCP mixture can increase the production of both 17β -estradiol (E2) and testosterone (T) in H295R cells.[8] This was accompanied by the up-regulation of four major steroidogenic genes and the down-regulation of two sulfotransferase genes.[8]

In Vivo and Other In Vitro Findings

In MA-10 mouse tumor Leydig cells, a commercial mixture of tricresyl phosphate was found to significantly increase basal progesterone production at a concentration of 10 μ M.[10] However, tri-o-cresyl phosphate (ToCP) alone had no effect on basal progesterone production but did decrease luteinizing hormone (LH)-stimulated steroid production.[10] In zebrafish, exposure to a TCP mixture led to significant increases in plasma T and E2 concentrations in females, while in males, T and 11-ketotestosterone (11-KT) decreased, and E2 increased.[8]

Quantitative Data on Steroidogenesis



Isomer/Mixt ure	Model System	Endpoint	Concentrati on/Dose	Result	Reference
TCP Mixture	H295R cells	17β-estradiol (E2) & Testosterone (T) production	Not specified	Increased production of both hormones.	[8]
TCP Mixture	MA-10 Leydig cells	Basal progesterone production	10 μΜ	Significantly increased production.	[10]
ТоСР	MA-10 Leydig cells	Basal progesterone production	Not specified	No effect.	[10]
ТоСР	MA-10 Leydig cells	LH-stimulated steroid production	Not specified	Decreased production.	[10]
TCP Mixture	Female Zebrafish (14-day exposure)	Plasma T and E2	Not specified	Significantly increased concentration s.	[8]
TCP Mixture	Male Zebrafish (14-day exposure)	Plasma T, 11- KT, and E2	Not specified	Decreased T and 11-KT, increased E2.	[8]
TmCP	Zebrafish (100-day exposure)	Sex steroid hormone synthesis genes (hsd3b, cyp17, hsd17b, hsd11b)	0.2, 2, 20 μg/L	Significantly inhibited expression.	[11]



Reproductive Toxicity

Animal studies have demonstrated the reproductive toxicity of TCP, affecting both male and female fertility.

Effects on Male Reproductive System

In male Long-Evans rats, oral administration of a TCP mixture (containing less than 9.0% ToCP) resulted in decreased sperm concentration, motility, and progressive movement at a dose of 200 mg/kg/day.[1][12] A dose-dependent increase in abnormal sperm morphology was also observed.[1][12] Histopathological changes were noted in the testes and epididymides.[12] [13] In Swiss (CD-1) mice, a continuous breeding protocol with TCP mixed in the feed revealed dose-related seminiferous tubule atrophy and decreased testis and epididymal weights in high-dose males.[10][14]

Effects on Female Reproductive System

In female Long-Evans rats, exposure to the same TCP mixture severely decreased the number of females delivering live young, and litter size and pup viability were reduced at the highest dose (400 mg/kg/day).[1][12] Histopathological changes were also observed in the ovaries.[12] [13] In Swiss (CD-1) mice, a crossover mating trial indicated that TCP impaired fertility in both sexes, with a more pronounced effect in females.[14] Long-term exposure of zebrafish to environmentally relevant concentrations of TmCP led to a decrease in the cumulative number of eggs.[11]

Quantitative Data on Reproductive Toxicity



Isomer/Mixt ure	Animal Model	Endpoint	Dose	Result	Reference
TCP Mixture (<9.0% ToCP)	Male Long- Evans Rats	Sperm concentration , motility, progressive movement	200 mg/kg/day	Decreased.	[1][12]
TCP Mixture (<9.0% ToCP)	Male Long- Evans Rats	Abnormal sperm morphology	100 & 200 mg/kg/day	Dose- dependent increase.	[1][12]
TCP Mixture (<9.0% ToCP)	Female Long- Evans Rats	Number of females delivering live young	200 & 400 mg/kg/day	Severely decreased.	[1][12]
TCP Mixture (<9.0% ToCP)	Female Long- Evans Rats	Litter size and pup viability	400 mg/kg/day	Decreased.	[1][12]
TCP Mixture	Male Swiss (CD-1) Mice	Seminiferous tubule atrophy, testis & epididymal weights	0.2% in feed	Atrophy and decreased weights.	[10][14]
TCP Mixture	Female Swiss (CD-1) Mice	Fertility	0.2% in feed	Impaired fertility.	[14]
TmCP	Female Zebrafish	Cumulative number of eggs	0.2, 2, 20 μg/L	Decreased.	[11]
TmCP	Male Zebrafish	Sperm density and motility	0.2, 2, 20 μg/L	Decreased.	[11]



Thyroid System Disruption

There is emerging evidence that TCP can interfere with the thyroid hormone system. Some studies suggest that certain organophosphate flame retardants, including tricresyl phosphate (referred to as TMPP in one study), can exhibit antagonistic activity on the thyroid hormone receptor beta (TRβ).[15] This antagonistic action may be due to the direct binding of these compounds to the receptor.[15]

Experimental Protocols Yeast Two-Hybrid Assay for ERα Activity

- Principle: This assay detects protein-protein interactions, in this case, the ligand-induced interaction of the ERα ligand-binding domain (LBD) with a coactivator peptide.
- Methodology:
 - Saccharomyces cerevisiae strain Y190, co-transformed with plasmids expressing the GAL4 DNA-binding domain fused to the human ERα LBD and the GAL4 activation domain fused to a coactivator peptide, is used.
 - Yeast cells are grown in a selective medium lacking tryptophan and leucine.
 - Cells are then exposed to various concentrations of the test compounds (TCP isomers) in the presence of a known ERα agonist (e.g., 17β-estradiol).
 - The antagonistic activity is determined by measuring the inhibition of β-galactosidase activity, which is induced by the agonist, using a colorimetric substrate such as onitrophenyl-β-D-galactopyranoside (ONPG).
 - A decrease in β-galactosidase activity in the presence of the test compound indicates ERα antagonism.[4]

GPER-Mediated Calcium Mobilization Assay

 Principle: Activation of GPER, a G protein-coupled receptor, leads to an increase in intracellular calcium concentration ([Ca²+]i). This assay measures this increase to determine the agonistic activity of test compounds on GPER.



· Methodology:

- Human breast cancer cells (e.g., MCF-7 or SKBR3) are cultured in an appropriate medium.
- Cells are seeded in 96-well plates and allowed to attach.
- Cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
- After an incubation period, the cells are washed to remove the excess dye.
- The baseline fluorescence is measured using a fluorescence plate reader.
- Test compounds (TCP isomers) are added to the wells, and the change in fluorescence intensity is monitored over time.
- An increase in fluorescence indicates a rise in intracellular calcium, signifying GPER activation.[4]

H295R Steroidogenesis Assay

- Principle: The H295R cell line is used to assess a chemical's potential to disrupt the synthesis of steroid hormones. The production of key hormones like testosterone and 17βestradiol is measured after exposure to the test compound.
- Methodology:
 - H295R cells are cultured in a 1:1 mixture of DMEM/F12 medium supplemented with Nu-Serum and ITS+ Premix.[9]
 - Cells are seeded in 24-well or 96-well plates and allowed to acclimate.[9][16]
 - The culture medium is replaced with fresh medium containing various concentrations of the test compounds (TCP isomers), a solvent control, and positive controls (e.g., forskolin to stimulate steroidogenesis, and known inhibitors/inducers).[9][16]
 - Cells are exposed for 48 hours.[9][16]



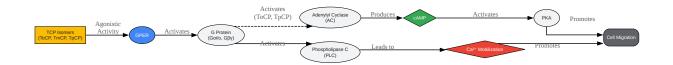
- After exposure, the culture medium is collected for hormone analysis using methods such as ELISA or LC-MS/MS to quantify testosterone and 17β-estradiol levels.[9][16]
- Cell viability is assessed in the wells after medium collection to ensure that observed effects on hormone levels are not due to cytotoxicity.[9][16]

Continuous Breeding Protocol for Reproductive Toxicity in Mice

- Principle: This protocol evaluates the effects of a test substance on the reproductive performance of mice over a continuous period of cohabitation, allowing for the assessment of cumulative toxicity.
- Methodology:
 - Swiss (CD-1) mice are used as the animal model.[14]
 - The test compound (TCP) is mixed into the feed at various concentrations (e.g., 0, 0.05, 0.1, and 0.2% by weight).[14]
 - Breeding pairs (F0 generation) are continuously housed together for a defined period (e.g., 98 days).[14]
 - Endpoints monitored during this period include the number of litters per pair, the number of pups per litter, the proportion of pups born alive, and pup weight.[14]
 - At the end of the breeding period, the F0 adults can be necropsied for histopathological examination of reproductive organs.[14]
 - A crossover mating trial can be conducted, where treated males are mated with control females and vice versa, to distinguish between male and female-mediated effects.[14]
 - The last litter (F1 generation) can be raised to maturity and mated to assess the reproductive performance of the subsequent generation.[14]

Signaling Pathways and Experimental Workflows

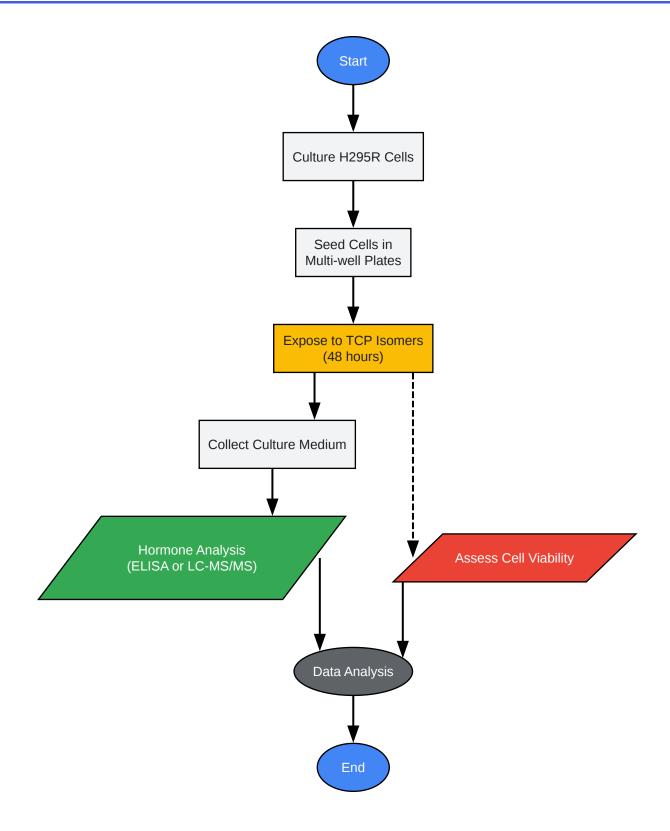




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Caption: GPER signaling pathway activated by TCP isomers.





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- To cite this document: BenchChem. [Endocrine Disrupting Effects of Tricresyl Phosphate Isomers: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7983716#endocrine-disrupting-effects-of-tricresyl-phosphate-isomers]

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